S(-)-WIN 55,212-3 mesylate salt
Overview
Description
S(-)-WIN 55,212-2 mesylate salt (also known as WIN 55,212-2) is a synthetic cannabinoid receptor agonist that has been used in scientific research to study the endocannabinoid system. It is a synthetic analogue of the main psychoactive component of cannabis, tetrahydrocannabinol (THC). It is a potent and selective agonist of the cannabinoid receptor type 1 (CB1) and CB2 receptors, which are found in the central and peripheral nervous systems, respectively. WIN 55,212-2 has been used in a wide variety of research applications, including the study of the effects of cannabinoids on memory, learning, motor behavior, pain, and inflammation.
Scientific Research Applications
Enhancing Anticonvulsant Action
S(-)-WIN 55,212-3 mesylate salt has been studied for its potential in enhancing the protective action of various antiepileptic drugs. Notably, it showed significant enhancement of the anticonvulsant action of drugs like carbamazepine, phenytoin, phenobarbital, and valproate in seizure models in mice (Luszczki et al., 2011). Additionally, in other studies, WIN 55,212-2 mesylate was found to elevate the threshold for maximal electroshock-induced seizures, suggesting its anticonvulsant properties (Łuszczki et al., 2009).
Synergistic Interactions in Pain Management
The compound has also been investigated for its interaction with other drugs in pain management. For example, it demonstrated synergistic interaction with pregabalin in the mouse model of acute thermal pain, which could be beneficial for pain relief in clinical settings (Luszczki & Magdalena Florek-Łuszczki, 2012).
Salt Form Selection and Characterization
Regarding its salt form, studies have shown that the choice of salt form can significantly influence the stability and efficacy of pharmaceuticals. For instance, the mesylate salt form of LY333531, a protein kinase C(beta) inhibitor, was selected for clinical evaluation based on its solubility, bioavailability, and physical stability (Engel et al., 2000).
Drug Delivery and Absorption
The intranasal absorption of R‐(+)‐WIN 55,212‐2 mesylate was studied, showing that the compound can be effectively delivered via the nasal route with rapid absorption and improved bioavailability using certain formulations (Agu et al., 2006).
Implications in Pharmaceutical Development
Moreover, the mesylate salt of BMS-480188, a weak base, was developed to improve solubility, demonstrating the importance of salt form and excipient properties in enhancing oral bioavailability (Gu et al., 2004).
properties
IUPAC Name |
methanesulfonic acid;[(11S)-2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)/t20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGCSTPOPBJYSX-BDQAORGHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C3N1[C@H](COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469448 | |
Record name | S(-)-WIN 55,212-3 mesylate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S(-)-WIN 55,212-3 mesylate salt | |
CAS RN |
131543-25-4 | |
Record name | S(-)-WIN 55,212-3 mesylate salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70469448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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